molecular formula C11H12O3 B2669151 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid CAS No. 1936067-82-1

1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Cat. No.: B2669151
CAS No.: 1936067-82-1
M. Wt: 192.214
InChI Key: MZTBZOYHVWOFEG-UHFFFAOYSA-N
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Description

1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (: 1936067-82-1) is a high-purity organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol. This benzopyran derivative, also known by its IUPAC name 1-methyl-3,4-dihydroisochromene-1-carboxylic acid, is supplied as a powder and should be stored at room temperature . As a building block in organic synthesis , this compound belongs to the carboxylic acids class, which are highly versatile in constructing complex molecules . The molecule contains both a carboxylic acid functional group and the 3,4-dihydro-1H-2-benzopyran (isochromene) scaffold, making it a valuable intermediate for pharmaceutical research and the development of compounds with potential biological activity . Carboxylic acids are fundamental in multicomponent reactions, amidation, esterification, and serve as catalysts in various synthetic pathways . In nanotechnology and materials science , carboxylic acids like this compound play a crucial role as surface modifiers for nanoparticles and nanostructures. They help prevent aggregation and improve dispersion in various matrices, which is essential for developing advanced nanomaterials . Handling and Safety: This product is For Research Use Only and is not intended for human or veterinary use. It carries the warning signal word and hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should handle this material with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3,4-dihydroisochromene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(10(12)13)9-5-3-2-4-8(9)6-7-14-11/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTBZOYHVWOFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936067-82-1
Record name 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of benzopyranone with acetic anhydride, followed by hydrogenation, carbonylation, and hydroxylation steps to yield the target compound . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The carboxylic acid group and methyl-substituted benzopyran ring participate in redox reactions:

Reaction TypeReagentsProductsNotes
Oxidation KMnO₄ (acidic)1-methyl-3,4-dihydro-1H-2-benzopyran-1,2-dioneForms diketone via α-C oxidation
Reduction LiAlH₄1-methyl-3,4-dihydro-1H-2-benzopyran-1-methanolCarboxylic acid → primary alcohol

Controlled oxidation preserves the benzopyran skeleton, while over-oxidation risks ring cleavage.

Esterification and Amidation

The carboxylic acid undergoes nucleophilic acyl substitution:

ReactionConditionsProductsApplications
Methyl ester formation SOCl₂ → CH₃OHMethyl 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylateProdrug synthesis
Amide coupling EDC/HOBt, R-NH₂1-methyl-N-alkyl-3,4-dihydro-1H-2-benzopyran-1-carboxamideBioactive derivatives

Ester derivatives show enhanced membrane permeability in pharmacological studies .

Ring Modification Reactions

The dihydrobenzopyran core undergoes regioselective transformations:

ReactionReagentsOutcome
Electrophilic aromatic substitution HNO₃/H₂SO₄Nitration at C-5/C-7 positions
Hydrogenation H₂/Pd-CTetrahydrobenzopyran formation (saturation of C3-C4 bond)
Halogenation Br₂/FeBromination at electron-rich ring positions

Steric hindrance from the methyl group directs substitution to less hindered sites .

Acid-Catalyzed Rearrangements

Under strong acidic conditions:

  • Lactonization : Intramolecular esterification forms tricyclic lactones

  • Decarboxylation : Heating with H₂SO₄ yields 1-methyl-3,4-dihydro-1H-2-benzopyran

Biological Activity-Related Modifications

The compound serves as a precursor for pharmacologically active molecules:

  • Anticancer agents : Cu(I)-catalyzed click chemistry with triazoles

  • Anti-inflammatory derivatives : Sulfonation at C-8 hydroxylation sites

Mechanistic studies indicate its carboxyl group chelates metal ions in enzyme active sites, enabling rational drug design .

Key Stability Considerations

  • Thermal stability : Decomposes above 370°C

  • pH sensitivity : Stable in pH 4–8; decarboxylates under strongly acidic/basic conditions

  • Light sensitivity : Benzopyran ring undergoes [2+2] photodimerization under UV light

This reactivity profile positions this compound as a critical intermediate in medicinal chemistry and materials science .

Scientific Research Applications

Medicinal Chemistry

1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has been investigated for its potential therapeutic applications due to its diverse biological activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Activity : The compound's ability to scavenge free radicals has been quantified using DPPH assays, with IC50 values comparable to established antioxidants like ascorbic acid. This property suggests potential applications in preventing oxidative stress-related diseases.
  • Anti-inflammatory Activity : Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models, positioning it as a candidate for treating inflammatory conditions.
  • Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines (e.g., MDA-MB-231 and PC-3), with IC50 values ranging from 5.2 μM to 22.2 μM. It induces apoptosis in cancer cells through intrinsic apoptotic pathways .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions, allowing chemists to create derivatives with tailored properties for specific applications .

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials with specific properties. Its versatility makes it suitable for large-scale industrial applications where customized chemical properties are required .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains using agar diffusion methods. The results indicated significant inhibition zones, demonstrating its potential as a natural antimicrobial agent.

Case Study 2: Anticancer Mechanism

In another investigation, researchers explored the anticancer effects of the compound on human breast cancer cells (MDA-MB-231). The study revealed that treatment with concentrations around 5 μM led to apoptosis via activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Oxo vs. Methyl : The 1-oxo analog (C₁₀H₈O₄) has higher polarity due to the ketone group, impacting solubility in polar solvents .

Biological Activity

1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (CAS Number: 1936067-82-1) is a compound belonging to the benzopyran family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential.

Basic Information

PropertyDetails
Chemical Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
IUPAC Name 1-methyl-3,4-dihydroisochromene-1-carboxylic acid
Appearance White powder
Storage Temperature Room Temperature

Structure

The structure of this compound features a carboxylic acid group that influences its chemical reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation and reduction, making it a versatile candidate for further modifications and applications in medicinal chemistry.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. A study evaluating several benzopyran derivatives demonstrated that certain modifications enhanced their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have reported that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression .

Case Study: Inhibition of Breast Cancer Cells

A specific case study revealed that this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell models, suggesting potential therapeutic applications in inflammatory diseases .

The biological activities of this compound are attributed to its interaction with various molecular targets. It may modulate signaling pathways involved in inflammation and cell proliferation. Notably, its derivatives have been linked to the inhibition of enzymes associated with inflammatory responses and cancer progression .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzopyran derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compound HighModerateHigh
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran ModerateLowModerate
Coumarin derivatives VariableHighLow

This table illustrates that while some compounds exhibit high antimicrobial activity, others may be more effective as anticancer agents.

Q & A

Q. What are the standard synthetic routes for preparing 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid?

  • Methodological Answer: A common approach involves refluxing precursors (e.g., substituted benzopyran derivatives) with anhydrides or acylating agents. For example, analogous compounds like 6-acyloxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acids are synthesized by reacting hydroxymethyl derivatives with anhydrides (e.g., propionic or butyric anhydride) under reflux, followed by cooling, filtration, and crystallization . Adjust reaction times (typically 3–6 hours) and stoichiometric ratios based on substituent reactivity. Purification via recrystallization in solvents like CHCl₃/petroleum ether is recommended for isolating high-purity products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer: Use a combination of ¹H NMR (to confirm substitution patterns and methyl group integration), IR spectroscopy (to identify carbonyl stretches for lactone, ester, and carboxylic acid groups), and elemental analysis (to verify empirical formulas). For example, IR peaks at 1740–1754 cm⁻¹ indicate ester/lactone C=O bonds, while 1689–1692 cm⁻¹ corresponds to carboxylic acid groups . Cross-validate results with melting point consistency (e.g., 174–176°C for propionoxymethyl derivatives) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer: Follow NIOSH/EN 166 standards for PPE:
  • Eye/Face Protection : Safety glasses with side shields and face shields .
  • Skin Protection : Inspect nitrile or neoprene gloves prior to use; avoid outer-surface contact during removal .
  • Engineering Controls : Use fume hoods to minimize inhalation risks, especially during synthesis or high-temperature steps .
  • First Aid : For skin contact, wash immediately with water; consult a physician if irritation persists .

Advanced Research Questions

Q. How can researchers optimize synthetic yield in multi-step reactions involving this compound?

  • Methodological Answer:
  • Variable Screening : Optimize reaction temperature (e.g., 80–120°C for anhydride reactions) and solvent polarity (e.g., CH₃CN/water for better solubility of intermediates) .
  • Catalyst Use : Explore Lewis acids (e.g., BF₃·Et₂O) to accelerate acylation steps.
  • Purity Monitoring : Use TLC or HPLC to track intermediate purity; repurify via column chromatography if side products exceed 5% .

Q. How should discrepancies in reported melting points (e.g., 212°C vs. 174°C) be resolved?

  • Methodological Answer:
  • Recrystallization Validation : Recrystallize the compound in solvents like CHCl₃ or acetonitrile to ensure polymorphic consistency .
  • Impurity Analysis : Perform GC-MS to detect trace solvents or byproducts (e.g., unreacted anhydrides) that may depress melting points .
  • Cross-Study Comparison : Check for differences in substituents (e.g., fluorine vs. methyl groups) that alter thermal stability .

Q. What strategies mitigate instability during long-term storage of this compound?

  • Methodological Answer:
  • Storage Conditions : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
  • Lyophilization : For hygroscopic batches, lyophilize and store with desiccants (e.g., silica gel) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.